![molecular formula C24H31NO6 B137540 Sarpogrelate CAS No. 125926-17-2](/img/structure/B137540.png)
Sarpogrelate
Descripción general
Descripción
Sarpogrelate Description
Sarpogrelate is a selective inhibitor of 5-hydroxytryptamine (5-HT, also known as serotonin) receptors, specifically targeting the 5-HT2A receptor subtype. It has been investigated for its potential in various cardiovascular and renal conditions due to its ability to inhibit platelet aggregation, vasoconstriction, and vascular smooth muscle proliferation . Sarpogrelate has been used clinically for the treatment of atherosclerotic diseases and has shown promise in reducing restenosis after coronary stenting , reducing albuminuria in diabetic nephropathy , and potentially having a preconditioning-like effect in patients with coronary artery disease .
Synthesis Analysis
The synthesis of sarpogrelate is not detailed in the provided papers. However, its active metabolite, M-1, is known to be an antagonist of 5-HT2A receptors as well, contributing to the drug's pharmacological effects .
Molecular Structure Analysis
The molecular structure of sarpogrelate allows it to interact with the 5-HT2A receptor, inhibiting serotonin-induced responses. A study using molecular modeling to investigate the binding sites and selectivity of sarpogrelate to human 5-HT2 receptor subtypes found that sarpogrelate has a strong affinity for the 5-HT2A receptor, with specific interactions that prevent activation of the receptor .
Chemical Reactions Analysis
Sarpogrelate's chemical interactions primarily involve its antagonistic effect on the 5-HT2A receptor, which is implicated in various cellular processes such as platelet aggregation and smooth muscle cell proliferation. It has been shown to inhibit serotonin-induced proliferation of vascular smooth muscle cells, which is a key factor in the development of conditions like atherosclerosis and restenosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sarpogrelate are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it is able to cross biological membranes to exert its effects on vascular smooth muscle cells and platelets .
Case Studies and Clinical Relevance
Several clinical studies have been conducted to evaluate the efficacy and safety of sarpogrelate. For instance, the S-ACCESS trial compared sarpogrelate with aspirin in the secondary prevention of cerebral infarction in Japanese patients. The study found that sarpogrelate was not noninferior to aspirin for the prevention of recurrence of cerebral infarction, but it did result in significantly fewer bleeding events . Another study demonstrated that sarpogrelate treatment reduced restenosis rates after coronary stenting, suggesting an important role for serotonin in stent restenosis . Additionally, sarpogrelate has been shown to reduce albuminuria and inflammatory markers in patients with diabetic nephropathy, indicating potential benefits beyond its antiplatelet effects .
Aplicaciones Científicas De Investigación
Platelet Aggregation and Arterial Occlusive Diseases
Sarpogrelate, an antiplatelet agent, is primarily used in treating arterial occlusive diseases. A study by Lee et al. (2016) emphasized its role in evaluating platelet aggregation, which is critical for monitoring the therapeutic effects of sarpogrelate. Their research identified specific proteins that reflect platelet aggregation processes, thereby predicting the therapeutic effects of sarpogrelate (Lee et al., 2016).
Cardiovascular and Renal Clinical Potential
Sarpogrelate's role extends to cardiovascular and renal health. Doggrell (2004) highlighted its efficacy in animal models of thrombosis, coronary artery spasm, atherosclerosis, and other cardiovascular conditions. Clinical trials suggested potential benefits in treating coronary artery disease, diabetes, and other conditions (Doggrell, 2004).
Secondary Prevention of Cerebral Infarction
In the context of cerebral infarction, sarpogrelate's efficacy was compared with aspirin in a study by Shinohara et al. (2008). Although it was not found superior to aspirin for preventing cerebral infarction recurrence, it did result in fewer bleeding events (Shinohara et al., 2008).
Reduction of Restenosis After Coronary Stenting
Fujita et al. (2003) conducted a study showing that sarpogrelate treatment significantly reduced restenosis rates after coronary stenting, suggesting an important role in post-procedural care (Fujita et al., 2003).
Metabolism and Excretion Mechanism
The metabolism of sarpogrelate, specifically its active metabolite, was explored by Kim et al. (2013). They identified key enzymes responsible for its glucuronidation, an important step in drug metabolism and excretion (Kim et al., 2013).
Antihypertrophic Effects in Cardiomyocytes
Ikeda et al. (2000) reported that sarpogrelate has antihypertrophic effects on cardiomyocytes, indicating potential benefits in cardiovascular disease management (Ikeda et al., 2000).
Improvement in Exercise Capacity
Tanaka et al. (1998) found that sarpogrelate improved exercise capacity in patients with angina, potentially by augmenting collateral circulation in the heart (Tanaka et al., 1998).
Pain Relief in Lumbar Disc Herniation
A study by Hashizume et al. (2007) suggested that sarpogrelate could be effective in relieving pain associated with lumbar disc herniation, indicating its potential application in pain management (Hashizume et al., 2007).
Molecular Pharmacology
Nagatomo (2003) delved into the molecular pharmacology of sarpogrelate, examining its selectivity and pharmacological effects on coronary arteries (Nagatomo, 2003).
Safety And Hazards
Sarpogrelate has been classified as having acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment . It has been found to be very toxic to aquatic life . In clinical studies, the recurrence of cerebral infarction in patients treated with Sarpogrelate did not exceed the predefined margin for noninferiority .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYNAVGJSYHHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048328 | |
Record name | Sarpogrelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarpogrelate | |
CAS RN |
125926-17-2 | |
Record name | Sarpogrelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125926-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarpogrelate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarpogrelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sarpogrelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARPOGRELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.